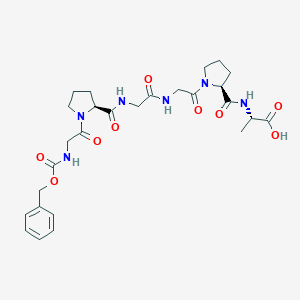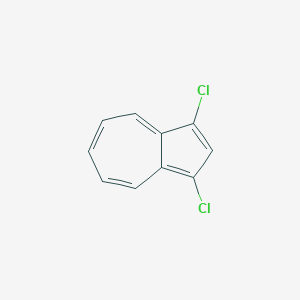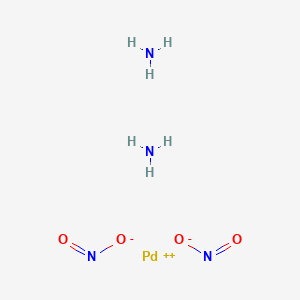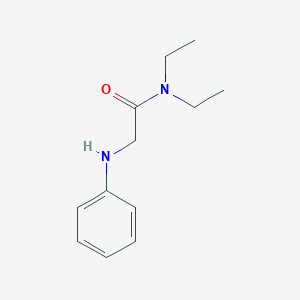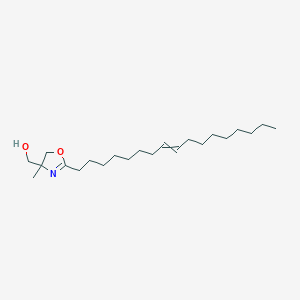
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as OMDM-2 and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of OMDM-2 is not fully understood, but it has been suggested that it works by modulating the activity of ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
生化学的および生理学的効果
OMDM-2 has been found to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
OMDM-2 has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. It also has good bioavailability and can cross the blood-brain barrier. However, there are some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on OMDM-2. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Finally, there is interest in developing new synthetic methods for OMDM-2 that are more efficient and cost-effective.
Conclusion:
In conclusion, OMDM-2 is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It has been synthesized using various methods and has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is thought to work by modulating the activity of ion channels in the brain. OMDM-2 has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on OMDM-2, including its potential use as a treatment for epilepsy and other neurological disorders and its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases.
合成法
OMDM-2 has been synthesized using various methods, including the reaction of 4-methyl-4-oxazolemethanol with heptadecenylmagnesium bromide and the reaction of 4-methyl-4-oxazolemethanol with heptadecenyl lithium. The latter method has been found to be more efficient, with a yield of 80%.
科学的研究の応用
OMDM-2 has been the subject of scientific research due to its potential use as an anticonvulsant, neuroprotective agent, and anti-inflammatory agent. Studies have shown that OMDM-2 can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
特性
CAS番号 |
14408-42-5 |
|---|---|
製品名 |
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- |
分子式 |
C23H43NO2 |
分子量 |
351.6 g/mol |
IUPAC名 |
(2-heptadec-8-enyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h10-11,24H,3-9,12-20H2,1-2H3 |
InChIキー |
HCIRJRYSFLWMMS-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(C)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
その他のCAS番号 |
14408-42-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



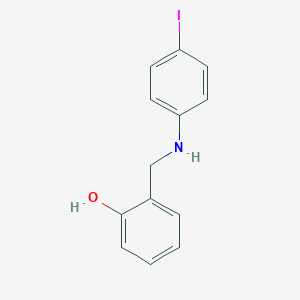
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
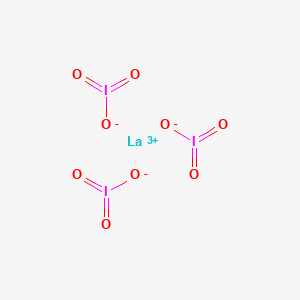
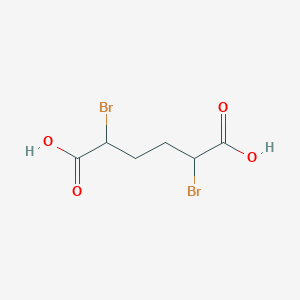
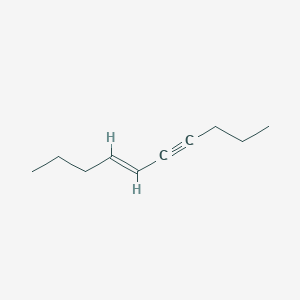
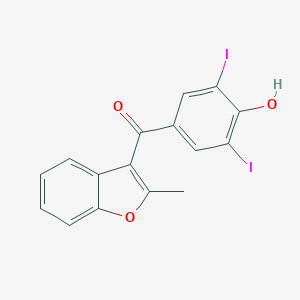
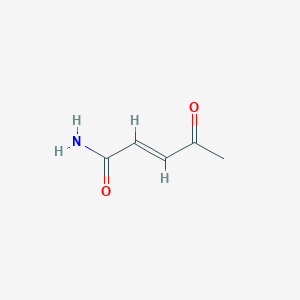
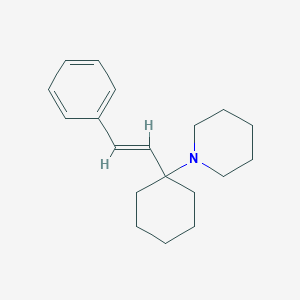
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
